(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Overview
Description
It is primarily recognized for its role as an antagonist of the platelet-activating factor receptor . This compound has been extensively studied for its potential therapeutic applications, particularly in the context of inflammation and cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L659989 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the oxolane ring: This is achieved through a cyclization reaction involving appropriate diol and aldehyde precursors.
Substitution reactions: Introduction of the methoxy, methylsulfonyl, and propoxy groups on the aromatic rings is carried out using standard substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of L659989 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L659989 undergoes several types of chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Products include corresponding carboxylic acids or aldehydes.
Reduction: Products include sulfides or thiols.
Substitution: Products include halogenated or nitrated derivatives of L659989.
Scientific Research Applications
L659989 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in studies investigating the role of platelet-activating factor in cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
L659989 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, L659989 can inhibit the downstream signaling pathways that lead to inflammation and other pathological conditions . The molecular targets include the receptor itself and associated signaling molecules such as phospholipase D .
Comparison with Similar Compounds
Similar Compounds
WEB 2086: Another platelet-activating factor receptor antagonist with a similar mechanism of action.
BN 52021: A ginkgolide derivative that also antagonizes the platelet-activating factor receptor.
Uniqueness
L659989 is unique due to its specific chemical structure, which confers high selectivity and potency as a platelet-activating factor receptor antagonist. Its distinct substitution pattern on the aromatic rings and the presence of the oxolane ring differentiate it from other similar compounds .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPFJNQOZFEDT-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433028 | |
Record name | L-659989 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113787-28-3 | |
Record name | L-659989 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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